2-adamantyl Chloroformate
Overview
Description
2-Adamantyl Chloroformate belongs to the class of organic compounds known as chloroformates . They are formally esters of chloroformic acid and are colorless, volatile liquids that degrade in moist air . Chloroformates are used as reagents in organic chemistry .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . The PINO radical will abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals . These radicals are intercepted with CO forming the acyl radical 64 and upon subsequent reaction with O2, eventually generates carboxylic acids .Chemical Reactions Analysis
Chloroformates, including this compound, have similar reactivity to acyl chlorides . They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .Mechanism of Action
Safety and Hazards
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, the future directions of 2-adamantyl Chloroformate could be in these areas.
Properties
IUPAC Name |
2-adamantyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c12-11(13)14-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZDJSSAGWPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446845 | |
Record name | 2-adamantyl Chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53120-53-9 | |
Record name | 2-adamantyl Chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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